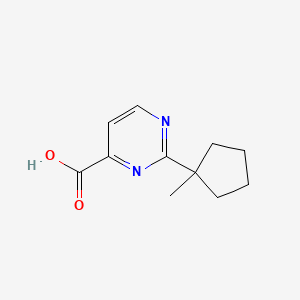
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of acid chlorides with terminal alkynes under Sonogashira conditions, which is a straightforward one-pot three-component method . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2′-Pyridyl)pyrimidine-4-carboxylic acid: Known for its use in bioconjugates and structural characterization.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Used in the synthesis of novel substituted derivatives.
Uniqueness: 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclopentyl group differentiates it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
Biological Activity
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H15N2O2
- Molecular Weight: 219.26 g/mol
Structural Representation:
The compound features a pyrimidine ring with a carboxylic acid group and a 1-methylcyclopentyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and neuroprotection.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the pyrimidine ring and the cyclopentyl moiety can significantly affect the compound's potency and selectivity. For example:
- Substituent Variations: Altering the substituents at the 4-position of the pyrimidine ring can enhance inhibitory activity against specific targets, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .
- Conformational Changes: Introducing conformational constraints on the cyclopentyl group has been linked to improved binding affinity and selectivity for target enzymes .
Inhibitory Activity Against NAPE-PLD
A notable study explored the SAR of pyrimidine derivatives as inhibitors of NAPE-PLD. The findings indicated that:
- Potency Improvement: Specific modifications led to a threefold increase in potency compared to unmodified compounds. The most effective derivatives exhibited IC50 values in the nanomolar range, demonstrating significant inhibitory effects on NAPE-PLD activity .
| Compound | IC50 (nM) | Structural Modifications |
|---|---|---|
| Compound A | 150 | No modifications |
| Compound B | 50 | Methyl substitution at R1 |
| Compound C | 20 | Cyclopentyl modification |
Neuroprotective Properties
Another area of investigation focused on the neuroprotective effects of this compound:
- Cell Viability Assays: In vitro studies demonstrated that the compound could enhance cell viability in neuronal cell lines exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 75 |
| Compound Treatment | 90 |
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-11(5-2-3-6-11)10-12-7-4-8(13-10)9(14)15/h4,7H,2-3,5-6H2,1H3,(H,14,15) |
InChI Key |
GPXFVASVRBVWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















